1,5,10,14-Tetraazacyclooctadecane

Description

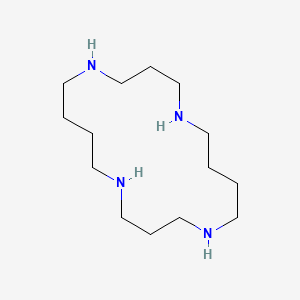

Structure

3D Structure

Properties

IUPAC Name |

1,5,10,14-tetrazacyclooctadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKKOMLVZVAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCCCNCCCCNCCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476918 | |

| Record name | 1,5,10,14-Tetraazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68966-28-9 | |

| Record name | 1,5,10,14-Tetraazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5,10,14 Tetraazacyclooctadecane and Functionalized Analogues

Direct Cyclization Strategies for Macrocyclic Ring Formation

Direct cyclization methods involve the formation of the macrocyclic ring without the guiding influence of a metal ion. These strategies often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Cycloaddition of Dihalides with Diamines

One of the prominent synthetic approaches for macrocyclic polyamines is the cycloaddition reaction involving dihalides and amines. nih.gov This method typically involves the reaction of a dihaloalkane with a diamine or a polyamine under basic conditions. The Williamson ether synthesis is a classic analogy for this type of C-N bond formation. The choice of the halide (iodides and bromides being more reactive than chlorides) and the specific diamine allows for the construction of various ring sizes. A related approach utilizes disulfonates, such as p-toluenesulfonate, as excellent leaving groups in place of halogens. nih.gov The reaction of disulfonates with protected diamines is a versatile method for synthesizing macrocyclic polyamines with three to seven nitrogen atoms. nih.gov To increase the nucleophilicity of the nitrogen atoms, bissulfonamide sodium salts are often formed by deprotonating the diamine. nih.gov

| Reactant 1 Type | Reactant 2 Type | Key Conditions | Resulting Bond |

| Dihaloalkane | Diamine/Polyamine | High dilution, Base | C-N |

| Dialkyl Disulfonate | Ts-protected Diamine | Formation of bissulfonamide sodium salts | C-N |

Cyclization Reactions Involving Malonate Derivatives and Diamines

Malonic acid derivatives are versatile reagents for creating heterocyclic systems through cyclocondensation with dinucleophiles. nih.gov In the context of tetraazamacrocycles, a common strategy involves the condensation of a diamine with a malonic acid derivative, such as diethyl malonate, to form a cyclic tetramide. nih.gov This reaction can be facilitated by a condensing agent like 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The resulting macrocyclic tetramide can then be reduced using a strong reducing agent, typically lithium aluminium hydride, to yield the corresponding macrocyclic polyamine. nih.gov This two-step process provides a reliable route to the saturated tetraaza core.

Reaction Pathway Example:

Step 1: Diamine + Malonic Acid Derivative --(DCC, DMAP)--> Cyclic Tetramide

Step 2: Cyclic Tetramide --(Lithium Aluminium Hydride)--> Macrocyclic Polyamine

Condensation Reactions with Oxamide (B166460) or Dithiooxamide (B146897) and Diamines

An efficient two-step methodology for synthesizing tetraazamacrocycles involves the cycloaddition of oxamide or dithiooxamide with a suitable polyamine, such as triethylenetetramine (B94423). nih.gov This initial condensation reaction forms a bis-imidazoline or related precursor compound. nih.gov For instance, the reaction between triethylenetetramine and dithiooxamide has been shown to produce the precursor in a 69% yield. nih.gov The second step involves the reduction of this intermediate. Potent reducing agents like lithium aluminium hydride are employed to reduce the imine or thioamide functionalities, thereby forming the saturated macrocyclic polyamine structure. nih.gov

| Reagent 1 | Reagent 2 | Intermediate | Final Product (after reduction) |

| Oxamide | Triethylenetetramine | Bis-imidazoline | Tetraazamacrocycle |

| Dithiooxamide | Triethylenetetramine | Bis-thioimidazoline precursor | Tetraazamacrocycle |

Cyclization with Oxaldehyde/Chloroacetaldehyde and Diamines

The condensation of dialdehydes, such as oxaldehyde (glyoxal), with diamines is another route to macrocyclic structures. analis.com.my In general, the [n + n] condensation of a diamine and a dialdehyde (B1249045) can potentially result in a variety of macrocyclic products, including [1 + 1], [2 + 2], or [3 + 3] macrocycles, as well as oligomers and polymers. nih.gov The specific product distribution often depends on the reactants' structure and the reaction conditions. nih.gov The reaction of a dialdehyde with diamines like 1,2-diaminoethane or 1,3-diaminopropane (B46017) can produce different structural arrangements. analis.com.my These reactions form macrocyclic Schiff bases (containing imine bonds), which can subsequently be reduced to the corresponding saturated polyamine macrocycles.

Template-Assisted Synthesis Approaches

Template-assisted synthesis utilizes a central species, typically a metal ion, to organize the reacting components, thereby promoting the desired intramolecular cyclization.

Role of Metal Ion Templating in Macrocycle Synthesis

The template effect is a powerful concept in coordination chemistry for synthesizing complex macrocyclic ligands. analis.com.mynih.gov In this approach, a metal ion acts as a template or mold, gathering and holding the precursor fragments (ligsons) in a specific spatial arrangement that is conducive to ring closure. analis.com.mynih.gov This pre-organization significantly increases the probability of the desired intramolecular reaction over competing intermolecular polymerization, often allowing syntheses to be performed at higher concentrations than direct cyclization methods. nih.gov

The metal ion template influences the reaction through several mechanisms:

Kinetic Effect: It brings the reactive ends of the precursor molecules into close proximity, accelerating the rate of the cyclization reaction.

Stereochemical Guidance: The coordination geometry of the metal ion dictates the conformation of the precursors, guiding them to form a specific macrocyclic structure. analis.com.my

Electronic Modification: Coordination to the metal ion can alter the electronic properties of the ligand precursors, for example, by modifying the acidity or electrophilicity of reactive groups. wikipedia.org

A classic example of a template synthesis is the formation of Curtis macrocycles, which are 14-membered tetraaza rings that result from the condensation of acetone (B3395972) and a nickel(II) complex of ethylenediamine. wikipedia.org Similarly, copper(II) ions can be used to template the one-step reaction of 1,2-diaminoethane, formaldehyde, and other reagents to produce functionalized tetraazamacrocycles. acs.org After the macrocycle is formed around the metal ion, the metal can sometimes be removed (demetallation) using specific reagents to yield the metal-free ligand, although this step can be challenging. analis.com.mynih.gov

| Key Term | Description |

| Template Center | A metal ion or other particle that orients and activates ligands for subsequent interaction. nih.gov |

| Ligsons | The "building blocks" or starting materials of the future ligand. nih.gov |

| Positive Template | A template that brings reactive end groups together, facilitating intramolecular coupling. nih.gov |

| Negative Template | A template that holds reactive groups apart, suppressing intramolecular reactions. nih.gov |

| Demetallation | The process of removing the template metal ion from the newly formed macrocyclic complex. nih.gov |

Application of Organic Templates

The synthesis of macrocyclic compounds like 1,5,10,14-tetraazacyclooctadecane often faces challenges such as low yields due to competing polymerization reactions. The use of template agents can mitigate these issues by organizing the precursor fragments into a favorable conformation for cyclization. While metal ions are common templates, organic molecules can also serve this purpose, guiding the formation of the macrocyclic structure.

Detailed research in this area for the specific synthesis of this compound using organic templates is not extensively documented in readily available literature. However, the principle of organic template-driven synthesis is a well-established strategy in macrocyclic chemistry. This approach typically involves non-covalent interactions, such as hydrogen bonding, between the template molecule and the linear precursors, pre-organizing them for an efficient ring-closing reaction. The template is subsequently removed, yielding the desired macrocycle.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecule synthesis. nih.govnih.gov This strategy is particularly advantageous for constructing macrocyclic scaffolds.

The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of various heterocyclic and macrocyclic structures. nih.govbeilstein-journals.org For instance, a two-step synthesis of tetrazole-containing macrocycles has been developed, where the final macrocyclization step is an Ugi tetrazole reaction. nih.gov This reaction involves the condensation of an oxo-component and an amino group to form a Schiff base, which then reacts with an isocyanide and an azide (B81097) to form the tetrazole-containing macrocycle. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of MCRs in creating large, nitrogen-containing rings. The efficiency and diversity offered by MCRs make them a promising avenue for the development of novel synthetic routes to tetraazamacrocycles. mdpi.com

| Reaction Type | Components | Key Features | Potential Application |

| Ugi Tetrazole Reaction | Oxo-component, Amine, Isocyanide, Azide | Forms tetrazole-containing rings, High diversity | Synthesis of functionalized tetraaza-macrocycles |

| Passerini Reaction | Isocyanide, Aldehyde or Ketone, Carboxylic Acid | Forms α-acyloxy carboxamides | Could be adapted for macrocyclization |

Synthetic Routes to Substituted and Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its chemical and physical properties. This is typically achieved through reactions targeting the nitrogen or carbon atoms of the macrocyclic ring.

The secondary amine groups within the this compound ring are nucleophilic and can be readily functionalized through N-alkylation and N-amidation reactions.

N-Alkylation is a common method to introduce a variety of substituents onto the nitrogen atoms. This can be achieved using alkyl halides or other alkylating agents in the presence of a base. nih.govresearchgate.net The choice of solvent and base can influence the degree and selectivity of alkylation. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 resulted in two separable regioisomers. mdpi.com This highlights the potential for regioselectivity challenges in the N-alkylation of polyamines like this compound.

N-Amidation involves the reaction of the amine groups with carboxylic acids, acid chlorides, or acid anhydrides to form amide linkages. This introduces carbonyl groups into the periphery of the macrocycle, which can alter its coordination properties and provide sites for further functionalization. For example, the acylation of piperidonoaza-14-crown-4 ethers has been demonstrated, showcasing the feasibility of this transformation on related macrocyclic systems. researchgate.net

| Functionalization | Reagents | Key Features |

| N-Alkylation | Alkyl halides, Base | Introduces alkyl groups on nitrogen atoms |

| N-Amidation | Carboxylic acids, Acid chlorides | Forms amide bonds, introduces carbonyl groups |

Introducing pendant arms onto the macrocyclic framework is a key strategy for creating ligands with specific coordination preferences and functionalities. These arms often contain donor atoms like oxygen, nitrogen, or sulfur, which can participate in metal ion coordination.

The synthesis of such functionalized macrocycles often involves the reaction of the parent tetraazamacrocycle with reagents containing the desired pendant group and a reactive functional group that can form a covalent bond with the macrocycle's nitrogen atoms. For example, pendant arms containing carboxylic acid groups can be introduced by reacting the macrocycle with haloalkanoic acids or their esters, followed by hydrolysis. This approach has been used to synthesize ligands like 2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid (DO3A). google.com Similarly, amide-containing pendant arms can be introduced by reacting the macrocycle with appropriate acyl chlorides or by coupling with amino acids.

The introduction of substituents directly onto the carbon backbone of the this compound ring presents a greater synthetic challenge but allows for finer control over the ligand's steric and electronic properties. Achieving regio- and stereoselectivity in these reactions is crucial.

While specific examples for the C-substitution of this compound are not prevalent in the searched literature, general strategies for the stereoselective synthesis of substituted carbon frameworks can be considered. Nickel-catalyzed reactions, for instance, have been employed for the stereoselective difunctionalization of alkynes to create tetrasubstituted alkenes with high regio- and stereocontrol. nih.govscilit.com Such methodologies, if adapted to precursors of the macrocycle, could potentially lead to C-substituted derivatives. The synthesis of functionalized 4,5-dihydroisoxazoles demonstrates a regio- though non-stereoselective cycloaddition, highlighting the challenges and possibilities in controlling stereochemistry in cyclic systems. nuph.edu.ua

Tetraamide macrocycles are closely related to tetraazamacrocycles and can serve as important precursors. The amide groups can be subsequently reduced to the corresponding amines to yield the tetraazamacrocycle. This approach offers an alternative route that can sometimes provide better yields and easier purification.

The synthesis of tetraamide macrocycles typically involves the condensation of a dicarboxylic acid derivative with a diamine. By carefully choosing the starting materials, it is possible to construct an eighteen-membered ring with four amide linkages. For instance, the reaction of a diamine with a dicarbonyl chloride under high dilution conditions is a common method for macrocyclization, minimizing intermolecular polymerization. The resulting tetraamide macrocycle can then be reduced using reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) to afford the desired this compound. The development of new families of tetrapodal molecules bearing pyrazole-tetrazole units showcases the synthesis of complex macrocyclic structures with multiple amide-like linkages. researchgate.net

Coordination Chemistry of 1,5,10,14 Tetraazacyclooctadecane and Its Metal Complexes

Ligand Design Principles for Selective Metal Ion Complexation

The design of macrocyclic ligands for selective metal ion complexation is a fundamental aspect of supramolecular chemistry and has significant implications in various fields, including catalysis and biological modeling. ontosight.ai The selectivity of a macrocyclic ligand like 1,5,10,14-tetraazacyclooctadecane is governed by several key principles:

Cavity Size: The size of the macrocyclic cavity plays a crucial role in determining which metal ion it can bind most effectively. A close match between the ionic radius of the metal and the size of the ligand's cavity generally leads to the most stable complex.

Donor Atom Type: The nature of the donor atoms (in this case, nitrogen) influences the affinity for different metal ions based on the Hard-Soft Acid-Base (HSAB) principle. Nitrogen donors are intermediate bases and can coordinate with a wide range of transition metal ions.

Ligand Rigidity and Preorganization: The conformational flexibility or rigidity of the macrocycle is a critical factor. libretexts.org A preorganized ligand, one that does not require a significant conformational change upon binding, will form a more stable complex due to a smaller entropic penalty. libretexts.orgyoutube.com The 18-membered ring of this compound possesses considerable flexibility, allowing it to adapt to the preferred coordination geometry of various metal ions.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with this compound is governed by both thermodynamic and kinetic factors that dictate the stability and reactivity of these species.

The "macrocyclic effect" is a well-established principle in coordination chemistry that describes the enhanced stability of complexes formed with macrocyclic ligands compared to their acyclic analogues. wikipedia.org This increased stability is primarily an entropy-driven phenomenon. libretexts.org When a multidentate acyclic ligand binds to a metal ion, multiple solvent molecules are displaced, leading to a favorable increase in entropy. With a macrocyclic ligand, this effect is even more pronounced because the donor atoms are already constrained in a ring structure. libretexts.orgyoutube.com This "preorganization" means that less conformational entropy is lost upon complexation, resulting in a more favorable free energy change and a more stable complex. libretexts.orgwikipedia.org

The thermodynamic stability of metal complexes with this compound and related macrocycles is quantified by their stability constants (also known as formation constants, K) or, more commonly, their logarithms (log K). scispace.com These constants represent the equilibrium for the formation of the complex in solution. scispace.com High log K values are indicative of very stable complexes. scispace.com

For example, studies on the related 16-membered macrocycle, 1,5,9,13-tetraazacyclohexadecane (B3050279) ( rsc.organeN₄), have provided insight into the stability of these types of complexes. The log K₁ values for the formation of complexes with various metal ions have been determined, highlighting the influence of the metal ion on the stability of the complex. rsc.org

Table 1: Log K₁ Values for Metal Complexes with rsc.organeN₄ and Isocyclam at 25°C in 0.1 mol dm⁻³ NaNO₃

| Metal Ion | rsc.organeN₄ | Isocyclam |

|---|---|---|

| Zn(II) | 13.02 | 15.44 |

| Cd(II) | 12.65 | 11.84 |

| Pb(II) | 9.29 | 10.86 |

| Cu(II) | - | 27.3* |

In 0.5 mol dm⁻³ NaNO₃. *Data sourced from rsc.org

The kinetics of complex formation and dissociation are crucial for understanding the reactivity of macrocyclic complexes. researchgate.net For large and flexible macrocycles like this compound, the process of metal ion encapsulation can be a multi-step process. The rate of formation is influenced by factors such as the solvent, pH, and the nature of the metal ion. nih.gov

Generally, the formation of complexes with macrocyclic ligands is slower than with their acyclic counterparts due to the conformational rearrangements required for the metal to enter the macrocyclic cavity. Conversely, the dissociation of these complexes is also significantly slower, which contributes to their high kinetic stability. This inertness is a key attribute for many of their applications.

Structural Elucidation of Metal Complexes

The flexible nature of the 18-membered ring of this compound allows it to adopt different conformations to accommodate the preferred coordination geometry of the central metal ion. researchgate.net Common geometries include:

Octahedral: For many transition metal ions, the ligand will coordinate to four positions in the equatorial plane, with two additional ligands (often solvent molecules or anions) occupying the axial positions to complete an octahedral geometry. libretexts.org

Square Planar: For metal ions that favor a square planar geometry, such as Ni(II) or Cu(II) under certain conditions, the macrocycle can adopt a planar conformation around the metal center. libretexts.orglibretexts.org

Tetragonally Distorted Octahedral: This is a common distortion from a perfect octahedral geometry, often observed in complexes of metal ions like Cu(II) due to the Jahn-Teller effect. scribd.comlibretexts.orglibretexts.org This distortion involves either an elongation or compression of the axial bonds relative to the equatorial bonds. libretexts.org

Isomerism is also a key feature of the coordination chemistry of these complexes. libretexts.orglibretexts.org Geometric isomers, such as cis and trans isomers, can arise depending on the arrangement of other ligands in the coordination sphere. libretexts.org For example, in an octahedral complex with two additional monodentate ligands, these ligands can be positioned adjacent to each other (cis) or opposite to each other (trans). libretexts.org The specific isomer formed can be influenced by the stereochemistry of the macrocyclic ligand itself. nih.gov

Table 2: Common Coordination Geometries

| Geometry | Description | Typical Metal Ions |

|---|---|---|

| Octahedral | Six ligands arranged at 90° angles to each other. libretexts.org | Co(III), Fe(III), Cr(III) |

| Square Planar | Four ligands in a plane around the central metal ion. libretexts.orglibretexts.org | Ni(II), Pd(II), Pt(II), Cu(II) |

| Tetragonally Distorted Octahedral | An octahedral geometry with elongated or compressed axial bonds. scribd.comlibretexts.org | Cu(II) |

Supramolecular Chemistry and Host Guest Interactions of 1,5,10,14 Tetraazacyclooctadecane Systems

Principles of Molecular Recognition in Macrocyclic Host-Guest Systems

Molecular recognition is the foundation of many biological processes and is a key principle in the design of synthetic host-guest systems. connectedpapers.com Macrocyclic hosts, like 1,5,10,14-Tetraazacyclooctadecane, offer pre-organized cavities that can encapsulate guest molecules, thereby altering the guest's physicochemical properties. connectedpapers.com The effectiveness of these macrocycles as hosts is determined by several factors, including the complementarity in size, shape, and electronic properties between the host and the guest.

The binding of a guest molecule within the cavity of a macrocyclic host is governed by a variety of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the host-guest complex. In the context of tetraaza macrocycles, hydrogen bonding is a particularly significant interaction. The nitrogen atoms within the macrocyclic ring can act as hydrogen bond donors or acceptors, facilitating the binding of guests with complementary functionalities. unifiedpatents.com For instance, in organic solvents, hydrogen bonding with the NH residues of a macrocycle can be the dominant force driving the encapsulation of guests. researchgate.net

Van der Waals forces, arising from temporary fluctuations in electron density, also play a crucial role in the stabilization of host-guest complexes. These forces are particularly important when the host and guest have complementary shapes, allowing for close contact over a large surface area. Hydrophobic interactions are another key driving force, especially in aqueous solutions. The desire of nonpolar guest molecules to minimize their contact with water leads them to seek refuge within the less polar cavity of a macrocyclic host. tandfonline.com

The interplay of these non-covalent forces is complex and highly dependent on the specific host, guest, and solvent system. The cooperative action of hydrogen bonding, van der Waals forces, and hydrophobic interactions is what ultimately determines the affinity and selectivity of a macrocyclic host for a particular guest. tandfonline.com

For a strong and selective binding to occur, there must be a high degree of stereo-electronic complementarity between the host and the guest. This means that the size and shape of the host's cavity must be suitable to accommodate the guest, and the electronic properties of the host and guest must be well-matched.

The conformational flexibility of the macrocycle is a critical factor. A rigid macrocycle provides a well-defined, pre-organized cavity, which can lead to high selectivity for guests of a specific size and shape. researchgate.net Conversely, a more flexible macrocycle may be able to adapt its conformation to bind a wider range of guests, albeit with potentially lower affinity. The nitrogen atoms in this compound, for example, can create a specific electronic environment within the cavity, making it suitable for interacting with particular types of guests.

Design and Self-Assembly of Supramolecular Architectures

The principles of molecular recognition are harnessed to design and construct complex supramolecular architectures through a process called self-assembly. acs.org This bottom-up approach allows for the spontaneous formation of well-ordered structures from individual molecular components, driven by non-covalent interactions.

The design of supramolecular systems often involves the strategic placement of functional groups on the macrocyclic scaffold. These functional groups can direct the self-assembly process and impart specific properties to the resulting architecture. For example, the introduction of chromophores or redox-active units can lead to materials with interesting photophysical or electrochemical properties.

One of the most fundamental examples of supramolecular assembly is the formation of inclusion compounds, where a guest molecule is encapsulated within the cavity of a host molecule. researchgate.net The formation of such complexes is an equilibrium process, and the stability of the resulting compound is quantified by its association constant.

While specific studies on the inclusion compounds of this compound are not extensively documented, the general principles suggest its potential to form such complexes. The 18-membered ring of this macrocycle provides a sizeable cavity that could accommodate a variety of small organic molecules. The presence of four nitrogen atoms would likely favor the inclusion of guests capable of forming hydrogen bonds.

In recent years, there has been growing interest in the self-assembly of supramolecular structures on solid surfaces. This approach allows for the creation of highly ordered two-dimensional nanostructures with potential applications in areas such as sensing, catalysis, and electronics.

The assembly process on a surface is influenced by a combination of molecule-molecule and molecule-substrate interactions. Macrocyclic compounds can be designed to self-assemble into specific patterns on a surface, such as monolayers or well-defined networks. While there is no specific research found on the surface-supported assembly of this compound, its structure suggests that it could potentially form ordered adlayers on suitable substrates, driven by intermolecular hydrogen bonding and van der Waals interactions between the macrocycles.

Anion and Cation Recognition Studies

Polyaza macrocycles are particularly well-suited for the recognition of both cations and anions. The lone pairs of the nitrogen atoms can coordinate to metal cations, while the protonated forms of these macrocycles can act as receptors for anions through hydrogen bonding and electrostatic interactions.

The binding of cations by tetraaza macrocycles is a well-established area of research. The size of the macrocyclic cavity and the number and arrangement of the nitrogen donor atoms determine the selectivity of the host for different metal ions. For instance, different sized tetraaza macrocycles have shown selectivity for specific alkali metal or transition metal cations.

The recognition of anions by synthetic receptors is a more challenging task due to the diverse geometries and high solvation energies of anions. However, protonated polyammonium macrocycles have proven to be effective anion receptors. acs.orgacs.org The positively charged ammonium (B1175870) groups can bind anions through a combination of hydrogen bonds and electrostatic attraction. The selectivity for a particular anion can be tuned by altering the size and shape of the macrocyclic cavity, as well as the number and positioning of the ammonium groups. While specific data for this compound is limited, related tetraaza macrocycles have been shown to bind a variety of anions, including halides and oxoanions. acs.orgacs.org The study of a derivative, 2,4:11,13-Dinaphthyl-1,5,10,14-tetraazacyclooctadecane-6,9,15,18-tetraone, has shown its ability to form complexes with various metal(II) ions. researchgate.net

Application in Supramolecular Organocatalysis

The application of macrocycles in supramolecular organocatalysis is a field of growing interest, aiming to mimic the efficiency and selectivity of natural enzymes. wikipedia.orgcatalysis-summit.com This approach utilizes the macrocycle's cavity and functional groups to bind substrates and catalyze reactions through non-covalent interactions. wikipedia.orgresearchgate.net While extensive research has been conducted on macrocycles like cyclodextrins, calixarenes, and pillararenes, the specific use of this compound and its derivatives as primary organocatalysts is a more specialized area of investigation. researchgate.net

The core structure of tetraaza macrocycles, featuring multiple nitrogen atoms, allows them to act as hydrogen-bond donors and acceptors, a key feature for interacting with and activating substrates. researchgate.net In the context of organocatalysis, these macrocycles can function in several ways. They can act as host molecules, encapsulating reactants to increase their effective concentration and orient them for a reaction. wikipedia.orgcatalysis-summit.com Furthermore, by creating a specific microenvironment within their cavity, they can stabilize the transition state of a reaction, thereby lowering the activation energy. wikipedia.org

Research in supramolecular organocatalysis often involves modifying the basic macrocyclic structure to include specific catalytic groups or to enhance its binding properties. For this compound systems, this could involve the synthesis of derivatives where the nitrogen atoms are functionalized with chiral appendages or other catalytically active moieties. These modifications aim to create catalysts that can induce stereoselectivity in reactions, a significant goal in asymmetric catalysis.

One of the key strategies in this field is phase-transfer catalysis, where the macrocycle can transport a reactant between two immiscible phases (e.g., aqueous and organic), enabling a reaction to occur that would otherwise be extremely slow. The ability of polyaza macrocycles to bind ions or polar molecules makes them suitable candidates for such applications.

While specific, widely-commercialized applications of this compound as an organocatalyst are not extensively documented in mainstream literature, its structural motifs are relevant to the design of more complex and specialized catalytic systems. The principles of host-guest chemistry and molecular recognition inherent to this macrocycle form a foundational basis for the development of novel organocatalysts. catalysis-summit.com The broader class of polyamine macrocycles is recognized for its potential in creating artificial enzymes and catalysts for a range of organic transformations.

Catalytic Applications of 1,5,10,14 Tetraazacyclooctadecane Complexes

Homogeneous Catalysis Mediated by Metal Complexes of 1,5,10,14-Tetraazacyclooctadecane

The following sections delve into specific catalytic reactions where complexes of this compound could theoretically be applied, based on research with analogous macrocyclic compounds. However, it is important to note that specific research on the catalytic activity of this compound complexes is limited in some of these areas.

While the broader class of tetraazamacrocyclic ligands has been investigated for oxidation and epoxidation catalysis, specific studies detailing the use of this compound complexes for these reactions are not extensively available in the reviewed literature. The general principle involves a metal center, stabilized by the macrocyclic ligand, activating an oxidant (like hydrogen peroxide or molecular oxygen) to transfer an oxygen atom to a substrate, such as an alkene, to form an epoxide. nih.govqub.ac.uknih.govmdpi.com The ligand's structure can influence the catalyst's stability and selectivity.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Transition metal catalysis is a powerful tool for achieving this transformation. nih.govuoa.gr However, based on the available literature, there are no specific reports on the application of this compound metal complexes in catalyzing carbon-carbon bond formation reactions. Research in this area has predominantly focused on other types of ligands, such as phosphines and N-heterocyclic carbenes.

Catalytic hydrogenation is a crucial industrial process for the saturation of unsaturated bonds, such as in alkenes and alkynes. pressbooks.publibretexts.orglibretexts.org This reaction typically employs a metal catalyst to facilitate the addition of hydrogen. nih.gov While various transition metal complexes are active hydrogenation catalysts, specific studies employing complexes of this compound for hydrogenation or other reduction processes were not identified in the surveyed literature.

Hydrocarboxylation involves the addition of H and a carboxyl group across a double or triple bond, while dehydration reactions involve the removal of a water molecule. ehu.es These reactions can be catalyzed by metal complexes. However, there is no specific information in the reviewed scientific literature on the use of this compound complexes to catalyze either hydrocarboxylation or dehydration reactions.

Phosphoryl transfer reactions are fundamental in many biological processes. While metal ions are known to play roles in phosphoryl transfer, often within enzyme active sites, the use of synthetic complexes like those of this compound for this purpose has not been specifically documented in the available literature. nih.gov

The reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a significant area of research aimed at mitigating climate change and developing sustainable energy sources. nih.govrsc.org Metal complexes, including those with macrocyclic ligands, are actively studied as catalysts for this transformation. researchgate.net

Research on a related cobalt(II) complex bearing a pentadentate N5 ligand has shown that the choice of metal center can dictate the reaction's outcome. cityu.edu.hk In that study, a cobalt complex primarily catalyzed the reduction of CO2 to carbon monoxide (CO), while an iron complex with the same ligand selectively produced formic acid (HCOOH). cityu.edu.hk This highlights the critical role of the metal in directing the catalytic pathway. The study was conducted under both electrochemical and photochemical conditions, demonstrating sustained catalytic activity and high turnover numbers. cityu.edu.hk

While this research was not conducted with this compound itself, the findings on a similar macrocyclic ligand suggest that complexes of this compound could also be viable catalysts for CO2 reduction, with the specific product depending on the coordinated metal ion.

Table 1: Catalytic Product Selectivity in CO2 Reduction by Related Metal Complexes This table is based on data for a related pentadentate N5 ligand complex and is for illustrative purposes.

| Metal Center | Primary Product | Reference |

| Cobalt (Co) | Carbon Monoxide (CO) | cityu.edu.hk |

| Iron (Fe) | Formic Acid (HCOOH) | cityu.edu.hk |

Heterogeneous Catalysis Utilizing Supported Complexes

A prevalent method for creating these heterogeneous catalysts is the encapsulation of the metal complex within the porous structure of zeolites, often referred to as a "ship-in-a-bottle" synthesis. rsc.org In this technique, the complex is assembled in-situ within the zeolite's cavities, resulting in a catalyst where the active sites are molecularly dispersed and sterically confined. This confinement can enhance catalytic selectivity and prevent the deactivation of the catalyst through dimerization or aggregation. rsc.org

While specific research detailing the catalytic performance of this compound complexes supported on materials like silica (B1680970) or encapsulated in zeolites is not extensively documented in current literature, the principles are well-established with structurally related, smaller tetraaza macrocycles. For instance, studies on copper complexes of cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) encapsulated in Zeolite-Y demonstrate the viability and effectiveness of this strategy for oxidation reactions. researchgate.net These encapsulated complexes show enhanced activity and unique selectivity compared to their homogeneous counterparts. researchgate.net

The biomimetic oxidation of ethylbenzene (B125841) using various copper tetraaza complexes encapsulated in Zeolite-Y serves as a pertinent example. The zeolite framework provides a microenvironment that mimics certain aspects of an enzyme's active site, leading to high selectivity for specific products like acetophenone. researchgate.net The data from these studies underscore the potential for developing robust, selective heterogeneous catalysts by supporting complexes of larger macrocycles like this compound.

Table 1: Oxidation of Ethylbenzene using Zeolite-Encapsulated Copper(II) Tetraaza Complexes

| Catalyst | Conversion (mol%) | Turnover Frequency (TOF)¹ | Selectivity for Acetophenone (%) |

| [Cu(cyclen)]²⁺-Y | 30.5 | 12.6 | 80.2 |

| [Cu(Me₄cyclen)]²⁺-Y | 27.8 | 11.2 | 85.9 |

| [Cu(cyclam)]²⁺-Y | 44.4 | 17.1 | 98.0 |

| Neat [Cu(cyclam)(ClO₄)₂] | 44.5 | 11.1 | 85.9 |

¹TOF = moles of ethylbenzene converted per mole of catalyst per hour. Data sourced from studies on related tetraaza macrocycles encapsulated in Zeolite-Y, illustrating the methodology and potential performance. researchgate.net

Biomimetic Catalysis and Development of Artificial Metalloenzymes

Biomimetic catalysis seeks to replicate the function of natural enzymes by using synthetic molecules. Artificial metalloenzymes are a class of such catalysts, created by incorporating a synthetic metal complex into a biological scaffold like a protein or by designing a ligand system that mimics the primary coordination sphere of an enzyme's active site. nih.govnih.gov The macrocyclic structure of this compound provides a stable and pre-organized coordination environment for metal ions, making it an attractive platform for designing mimics of metalloenzymes.

A significant area of research in biomimetic catalysis is the development of synthetic superoxide (B77818) dismutase (SOD) mimics. nih.gov SOD enzymes are crucial biological antioxidants that catalyze the disproportionation of the harmful superoxide radical into molecular oxygen and hydrogen peroxide. nih.gov Manganese-containing SOD (MnSOD) is a key enzyme in this family, and significant effort has been devoted to creating low-molecular-weight manganese complexes that can replicate its catalytic activity. nih.govnih.gov

The design of effective SOD mimics involves tuning the redox potential of the metal center to be thermodynamically favorable for the catalytic cycle of reducing and oxidizing superoxide radicals. Macrocyclic ligands play a vital role in this tuning process, providing a stable scaffold that prevents the metal from leaching while allowing for the necessary redox chemistry. nih.gov While numerous studies have focused on manganese complexes with porphyrin or smaller polyamine macrocyclic ligands as SOD mimics, the principles are directly applicable to complexes of this compound. nih.govitn.pt The larger and more flexible cavity of this C18 macrocycle could offer unique electronic and steric properties to a coordinated manganese ion, potentially influencing its SOD-like activity.

The development of artificial metalloenzymes based on this framework would involve either the synthesis of the standalone metal complex as a functional mimic or its incorporation into a larger biomolecule to enhance its activity and selectivity in a biological environment. nih.gov Although specific SOD activity data for this compound complexes is not yet prominent in the literature, the extensive research on related systems provides a strong foundation for their future development and investigation as potent biomimetic catalysts.

Table 2: Classes of Manganese-Based Superoxide Dismutase (SOD) Mimics

| Class of Mimic | Ligand Type | Key Features |

| Porphyrin-Based | Tetradentate N-donor macrocycle (Porphyrin) | Highly stable; redox potential is tunable through peripheral functional groups. itn.pt |

| Cyclic Polyamine-Based | Polydentate N-donor macrocycles (e.g., Cyclen, Cyclam) | Good aqueous stability; SOD activity is dependent on ring size and substituents. nih.gov |

| Salen-Type Schiff Bases | Tetradentate N₂O₂ donors | Flexible ligand structure; activity influenced by the geometry of the complex. nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and probing the molecular structure of 1,5,10,14-tetraazacyclooctadecane.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic vibrational modes of the macrocycle. The FT-IR spectrum of the free ligand would be expected to show characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the methylene (B1212753) groups would appear around 2850-2960 cm⁻¹. Additionally, N-H bending vibrations are expected in the 1590-1650 cm⁻¹ region, and C-N stretching vibrations would be observed in the 1020-1250 cm⁻¹ range. Upon complexation with a metal ion, shifts in these vibrational frequencies, particularly the N-H and C-N bands, provide evidence of coordination.

Raman Spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric C-C and C-N stretching modes of the macrocyclic backbone.

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its metal complexes.

UV-Visible (UV-Vis) Spectroscopy of this compound itself would likely show minimal absorption in the visible region. However, its metal complexes often exhibit d-d transitions and charge-transfer bands that are characteristic of the coordinated metal ion and its geometry. For instance, transition metal complexes of this ligand would be expected to display absorption bands in the visible region, with their positions and intensities being dependent on the specific metal, its oxidation state, and the coordination environment.

Fluorescence Spectroscopy can be employed to study the emissive properties of the macrocycle and its complexes. While the free ligand may not be significantly fluorescent, its complexes with certain metal ions, particularly d¹⁰ metals like Zn(II) or lanthanides, can exhibit fluorescence. These studies can provide information on the rigidity of the complex and the efficiency of energy transfer processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

NMR spectroscopy is one of the most powerful tools for elucidating the solution-state structure of diamagnetic species of this compound.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. For the free this compound ligand, one would expect to see signals corresponding to the N-H protons and the various methylene (CH₂) groups in the macrocyclic ring. The chemical shifts and coupling patterns of these signals can confirm the connectivity of the atoms. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the methylene protons adjacent to the nitrogen atoms provide direct evidence of coordination.

¹³C NMR Spectroscopy is used to identify the number of chemically non-equivalent carbon atoms in the molecule. libretexts.orglibretexts.orgyoutube.com The spectrum of the free ligand would show distinct signals for the different carbon environments within the macrocyclic framework. libretexts.orglibretexts.orgyoutube.comoregonstate.eduwisc.edu Similar to ¹H NMR, shifts in the ¹³C signals upon complexation can indicate which carbon atoms are affected by coordination to a metal center. libretexts.orglibretexts.orgyoutube.comoregonstate.eduwisc.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| C-2, C-4, C-11, C-13 | ~45-55 | Triplet |

| C-3, C-12 | ~25-35 | Triplet |

| C-6, C-9, C-15, C-18 | ~45-55 | Triplet |

| C-7, C-8, C-16, C-17 | ~25-35 | Triplet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) and Mass Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large, non-volatile molecules like macrocycles and their metal complexes. nih.gov ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For its metal complexes, ESI-MS can confirm the stoichiometry of the complex by identifying peaks corresponding to the intact complex ion.

Mass Fragmentation Analysis provides structural information by studying the fragmentation patterns of the molecule. libretexts.orgmiamioh.edu In the mass spectrum of this compound, fragmentation would likely occur via cleavage of the C-C and C-N bonds of the macrocyclic ring. libretexts.orgmiamioh.edu The resulting fragment ions can help to piece together the structure of the original molecule. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as paramagnetic metal complexes of this compound. utexas.edu If this macrocycle is complexed with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)O), the ESR spectrum can provide valuable information about the electronic structure and the coordination environment of the metal center. utexas.edu The g-values and hyperfine coupling constants obtained from the spectrum are sensitive to the geometry of the complex and the nature of the donor atoms.

X-ray Diffraction Analysis: Single-Crystal X-ray Crystallography and Powder Diffraction

X-ray diffraction techniques provide definitive information about the three-dimensional structure of crystalline materials.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. nist.gov It can be used to identify the crystalline phases present in a bulk sample and to assess its purity. The powder diffraction pattern is a fingerprint of a crystalline solid and can be compared to patterns in databases or to a pattern calculated from single-crystal data.

Molar Conductivity Measurements

Molar conductivity measurements are used to determine the electrolytic nature of the metal complexes of this compound in solution. By measuring the molar conductivity of a solution of the complex, it is possible to determine whether the complex behaves as a non-electrolyte, a 1:1 electrolyte, a 1:2 electrolyte, etc. This information helps to establish whether anions are directly coordinated to the metal center or are present as counter-ions in the crystal lattice.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic properties of transition metal complexes of this compound. This technique provides information about the number of unpaired electrons in the metal center, which is essential for determining its oxidation state and the geometry of the complex. The magnetic behavior of these complexes can range from diamagnetic, with all electrons paired, to paramagnetic, with one or more unpaired electrons. youtube.comgcnayanangal.com

The magnetic moment of a complex is typically determined using methods such as the Gouy balance, Evans NMR method, or a Superconducting Quantum Interference Device (SQUID) magnetometer. The effective magnetic moment (µ_eff) is calculated from the measured molar magnetic susceptibility (χ_M) after correcting for the diamagnetic contributions of the ligand and counter-ions.

For instance, high-spin octahedral complexes of first-row transition metals with this compound are expected to exhibit magnetic moments close to the spin-only value, which can be estimated using the formula:

µ_so = √n(n+2)

where 'n' is the number of unpaired electrons. Deviations from this value can indicate spin-orbit coupling or magnetic exchange interactions between metal centers in polynuclear complexes. researchgate.net

Complexes of d-block metals with tetraaza macrocyclic ligands can be either high-spin or low-spin, depending on the ligand field strength and the nature of the metal ion. For example, cobalt(II) complexes can be high-spin with three unpaired electrons in an octahedral geometry, showing significant paramagnetism. researchgate.net In contrast, square-planar complexes, such as those with palladium(II), are typically diamagnetic. researchgate.net

Table 1: Representative Magnetic Moments for Transition Metal Complexes of Tetraaza Macrocycles

| Metal Ion | Oxidation State | Geometry | Spin State | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (µ_so) in Bohr Magnetons (B.M.) |

| Cobalt(II) | +2 | Octahedral | High-spin | 3 | 3.87 |

| Nickel(II) | +2 | Octahedral | High-spin | 2 | 2.83 |

| Copper(II) | +2 | Distorted Octahedral | High-spin | 1 | 1.73 |

| Palladium(II) | +2 | Square Planar | Low-spin | 0 | 0 |

This table presents theoretical values and observed magnetic moments for similar tetraaza macrocyclic complexes can vary due to experimental conditions and structural factors.

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution. When this compound or its metal complexes are chiral, either due to the presence of chiral centers in the macrocyclic ring or due to a chiral arrangement of the ligand around a metal ion, they will exhibit a CD spectrum.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one handedness of polarized light more than the other, resulting in a CD signal. The resulting spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Enantiomers of a chiral substance will produce mirror-image CD spectra. rsc.org

The application of CD spectroscopy to chiral systems involving macrocycles like this compound can reveal subtle stereochemical details. For instance, the conformation of the macrocyclic ring and the coordination geometry of a metal complex can be influenced by the presence of chiral substituents. The CD spectrum is highly sensitive to such conformational changes.

In the context of metal complexes, CD signals can arise from several sources:

Intra-ligand transitions: Electronic transitions within the chiral ligand itself.

d-d transitions: Transitions between the d-orbitals of the metal center, which become optically active in a chiral ligand field.

Charge-transfer transitions: Transitions involving the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT).

Table 2: General Principles of CD Spectroscopy for Chiral Macrocyclic Complexes

| Feature | Description | Information Gained |

| Sign of Cotton Effect | Positive or negative peaks in the CD spectrum. | Related to the absolute configuration (R/S) or helicity (Δ/Λ) of the chiral molecule. Enantiomers show mirror-image spectra. |

| Wavelength of Maxima/Minima | Corresponds to the electronic transitions of the chromophores in the molecule. | Identifies which parts of the molecule are responsible for the chiroptical activity. |

| Intensity of CD Bands | The magnitude of the differential absorption. | Reflects the degree of chirality and the rigidity of the conformation. |

Thermal Analysis Techniques (e.g., TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound and its complexes, Thermogravimetric Analysis (TGA) is particularly valuable for determining their thermal stability and decomposition patterns.

In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting thermogram plots the percentage of mass loss against temperature. This data reveals the temperatures at which the compound decomposes or loses volatile components, such as solvent molecules or coordinated ligands. chemrxiv.org

The thermal decomposition of a metal complex of this compound typically proceeds in distinct steps. For example, an initial mass loss at lower temperatures might correspond to the removal of lattice water or other solvent molecules. At higher temperatures, the coordinated macrocyclic ligand will begin to decompose. The final residue at the end of the experiment is often a metal oxide, the mass of which can be used to confirm the stoichiometry of the original complex.

The decomposition temperature provides a measure of the thermal stability of the complex. Factors influencing this stability include the nature of the metal ion, the coordination geometry, and the presence of counter-ions. The atmosphere in which the analysis is performed also plays a crucial role; decomposition in air (an oxidative atmosphere) will often occur at different temperatures and yield different products compared to decomposition in an inert atmosphere like nitrogen.

Table 3: Hypothetical TGA Data for a Metal Complex of this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 120 | 5% | Loss of lattice water molecules (e.g., [M(C₁₄H₃₂N₄)]Cl₂·2H₂O) |

| 250 - 400 | 60% | Decomposition of the macrocyclic ligand (this compound) |

| > 400 | - | Formation of stable metal oxide residue |

This table is a generalized representation. Actual decomposition temperatures and mass loss percentages will vary depending on the specific metal complex and experimental conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

DFT is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and associated properties. TD-DFT extends this to study excited states and spectroscopic properties.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For a flexible macrocycle like 1,5,10,14-Tetraazacyclooctadecane, this involves a thorough conformational analysis to identify various low-energy isomers. Such a study would typically reveal the preferred spatial arrangement of the 18-membered ring and the orientation of the N-H bonds, which is critical for its coordination chemistry. Without specific studies, the exact bond lengths, angles, and dihedral angles for its most stable conformer remain undetermined.

Electronic Structure Analysis (Frontier Molecular Orbital (FMO) Theory, Natural Bond Orbital (NBO) Analysis)

FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity. The energies and shapes of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. NBO analysis would provide further insight into the bonding, orbital interactions, and charge distribution within the molecule, quantifying the delocalization of electron density. Specific HOMO-LUMO energy gap values and NBO-derived charge distributions for this compound are not reported in the literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis), while DFT calculations can predict vibrational spectra (infrared and Raman). These theoretical spectra, when correlated with experimental data, serve to validate the computed structure and provide a detailed assignment of spectral bands to specific molecular motions or electronic transitions. Such a correlative study has not been published for this compound.

Global Reactivity Descriptors

Table 1: Conceptual Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Note: This table illustrates the descriptors that would be calculated. Specific values for this compound are not available.

Investigation of Nonlinear Optical (NLO) Properties

Computational methods can also predict the nonlinear optical (NLO) response of a molecule by calculating its polarizability and hyperpolarizability. These properties are of interest for applications in materials science and photonics. There is no available data on the NLO properties of this compound.

Molecular Dynamics and Monte Carlo Simulations for Conformational Studies and Interactions

While DFT is excellent for static properties, MD and Monte Carlo simulations are used to explore the dynamic behavior of molecules over time. These methods are invaluable for studying the vast conformational landscape of flexible macrocycles and their interactions with solvent molecules or other species. A Monte Carlo study on the conformation of this compound has been referenced in past literature, but detailed results and analysis are not accessible. MD simulations would be particularly useful in understanding how the macrocycle's shape fluctuates in solution, which is key to its function as a ligand for metal ions or as a host for guest molecules.

Theoretical Modeling of Host-Guest Interactions and Molecular Recognition Phenomena

Theoretical modeling plays a crucial role in elucidating the mechanisms of host-guest interactions and molecular recognition involving tetraaza macrocycles. Density Functional Theory (DFT) is a prominent method for investigating the conformational properties of these macrocycles and their complexes. For instance, DFT calculations have been effectively used to study the stability of different isomers of metal complexes with large tetraaza macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These studies can determine the relative stability of different conformations, which is critical for understanding their recognition and binding behavior. researchgate.net

Computational Studies on Coordination Bonding, Electronic Effects, and Selectivity

Computational methods, particularly DFT, are instrumental in analyzing the coordination bonding within metal complexes of tetraaza macrocycles. These studies can provide detailed information on bond lengths, bond angles, and the electronic structure of the complexes. The Kohn-Sham orbitals derived from DFT calculations offer a robust basis for a qualitative understanding and rationalization of molecular properties. diyhpl.us

The nature of the coordination bond—whether it is primarily ionic or covalent—can be inferred from these calculations. For example, analysis of the bond lengths in metal complexes can indicate the degree of ionic character. diyhpl.us Furthermore, computational models can elucidate the electronic effects that govern the selectivity of a macrocycle for different metal ions. The Jahn-Teller effect, for instance, which describes the geometric distortion of non-linear molecular systems, can significantly influence the stability of metal complexes and can be computationally modeled. uci.edu

The selectivity of a macrocycle for a particular metal ion is a key aspect of its function. Computational studies can predict these selectivities by calculating the binding energies of the macrocycle with a range of different metal ions. These theoretical predictions can then guide experimental work, saving time and resources in the search for new metal complexes with specific properties.

Crystal Structure Prediction and Analysis for Macrocyclic Systems

The prediction of crystal structures for flexible macrocyclic molecules is a significant challenge in computational chemistry. researchgate.net However, advancements in crystal structure prediction (CSP) methods have made it possible to predict the crystal structures of even large and flexible molecules with increasing accuracy. These methods typically involve generating a vast number of potential crystal structures and then ranking them based on their calculated lattice energies.

X-ray crystallography provides the definitive experimental determination of a crystal structure. The analysis of these structures reveals crucial details about the conformation of the macrocycle and the nature of the intermolecular interactions within the crystal lattice. For example, the crystal structure of N,N'-dibenzyl-1,10,13-tetraoxa-7,16-diazacyclooctadecane, a related diaza-crown ether, complexed with cerium(III) thiocyanate, reveals a specific conformation of the macrocycle and the coordination of the cerium ion. researchgate.net In this structure, the benzyl (B1604629) groups are in a syn conformation relative to the plane of the macrocycle. researchgate.net

Q & A

Basic: What are the established synthetic pathways for 1,5,10,14-Tetraazacyclooctadecane, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound (TACOD) typically involves cyclization reactions of polyamine precursors. A key method utilizes Schiff base intermediates, followed by reduction steps to form the macrocyclic structure . Scheme 13 in illustrates a generalized pathway for synthesizing tetraazamacrocycles, emphasizing the role of protecting/deprotecting groups to control nitrogen reactivity. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (room temperature to reflux), and stoichiometry of reagents to improve cyclization efficiency. For reproducibility, ensure inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Characterization relies on a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm macrocyclic structure and proton environments, particularly for distinguishing amine (-NH-) and methylene (-CH₂-) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and purity, with electrospray ionization (ESI) preferred for non-volatile macrocycles .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Mobile phases often use acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve peak resolution .

Advanced: How does the macrocyclic structure of this compound influence its coordination chemistry with transition metals?

Answer:

The four nitrogen donors in TACOD enable octadentate coordination, forming stable complexes with metals like Cu²⁺, Fe³⁺, and actinides (e.g., Pu⁴⁺). Studies on derivatives such as 3,4,3-LICAMC (a TACOD analog) show preferential binding to tetravalent ions due to cavity size and donor atom geometry . Methodologically, complexation efficiency is assessed via:

- Potentiometric Titration : To determine stability constants (log K) under varying pH .

- X-ray Crystallography : For structural confirmation .

- Spectrophotometry : UV-Vis or fluorescence quenching to monitor metal binding kinetics .

Advanced: What are the key stability challenges for this compound under experimental conditions, and how can decomposition be mitigated?

Answer:

TACOD’s stability is pH-dependent. Under acidic conditions (pH < 3), protonation of amines can lead to ring-opening, while alkaline conditions (pH > 10) may cause oxidation. Recommendations include:

- Storage : Anhydrous environments at 2–8°C in amber vials to prevent photodegradation .

- Buffering : Use phosphate or HEPES buffers (pH 6–8) during complexation studies .

- Decomposition Monitoring : Track byproducts via LC-MS or IR spectroscopy for carbonyl formation (indicative of oxidation) .

Advanced: How can researchers resolve contradictions in reported complexation efficiencies of TACOD derivatives across studies?

Answer:

Discrepancies often arise from variations in:

- Synthetic Purity : Impurities (e.g., uncyclized byproducts) reduce effective ligand concentration. Validate purity via elemental analysis and HPLC .

- Experimental Conditions : Ionic strength, temperature, and counterion effects (e.g., Cl⁻ vs. NO₃⁻) alter stability constants. Standardize conditions using IUPAC guidelines .

- Data Interpretation : Use multivariate analysis (e.g., principal component analysis) to isolate variables affecting complexation .

Advanced: What methodological advancements improve the application of TACOD in radiopharmaceutical research?

Answer:

Recent advances focus on:

- Bifunctional Chelators : Modify TACOD with pendant groups (e.g., carboxylates) for conjugation to biomolecules (antibodies, peptides) while retaining metal-binding capacity .

- In Vivo Stability Assays : Use radiolabeled isotopes (e.g., ⁶⁴Cu) with positron emission tomography (PET) to evaluate biodistribution and metabolic stability .

- Kinetic Studies : Stopped-flow techniques to measure rapid metal-binding kinetics relevant to therapeutic applications .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

Advanced: How can computational modeling guide the design of TACOD derivatives for selective metal ion sequestration?

Answer:

- Density Functional Theory (DFT) : Predict ligand-metal binding energies and optimize cavity size for target ions (e.g., An⁴⁺ vs. Ln³⁺) .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to improve chelator selectivity .

- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with experimental log K values .

Basic: What are the environmental implications of this compound, and how can its ecotoxicity be assessed?

Answer:

While ecotoxicity data for TACOD is limited, analogous macrocycles suggest low acute toxicity (e.g., LD50 > 11,500 mg/kg in rats) . Standardized assays include:

- Daphnia magna Tests : Evaluate aquatic toxicity via 48-hour immobilization studies .

- Biodegradation Studies : Use OECD 301 protocols to assess mineralization rates in soil/water matrices .

Advanced: What analytical challenges arise in quantifying trace TACOD-metal complexes in biological matrices?

Answer:

- Matrix Interference : Serum proteins and salts can mask signals. Mitigate via solid-phase extraction (SPE) or protein precipitation with acetonitrile .

- Detection Limits : Use inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification (ppt-level sensitivity) .

- Speciation Analysis : Couple HPLC with ICP-MS to distinguish free ligands from metal-bound species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.